

10-Hydroxymorphine basic chemical properties

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Compound of Interest

Compound Name: 10-Hydroxymorphine

CAS No.: 131563-73-0

Cat. No.: B1240346

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An In-depth Technical Guide on the Core Chemical Properties of **10-Hydroxymorphine**

Introduction

10-Hydroxymorphine is an oxygenated derivative of morphine, often identified as an impurity in morphine synthesis and pharmaceutical formulations.[1][2] Structurally, it is characterized by a hydroxyl group at the C-10 position of the morphinan ring system. As a close analog of morphine, its pharmacological activity is primarily mediated through interaction with opioid receptors.[3] This technical guide provides a detailed overview of the fundamental chemical properties, experimental protocols for synthesis and analysis, and the key signaling pathways associated with **10-Hydroxymorphine**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The physicochemical properties of **10-Hydroxymorphine** are crucial for its handling, formulation, and analysis. While extensive experimental data for this specific compound is not widely published, a combination of computed data and information from closely related analogs provides a solid foundation. Key identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	(4S,4aR,7S,7aR,12bS,13S)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,13-triol	[4]
Synonyms	10-alpha-Hydroxymorphine, 10 α -Hydroxymorphine, (10S)-hydroxymorphine	[4]
CAS Number	131563-73-0	[4]
Molecular Formula	C ₁₇ H ₁₉ NO ₄	[4][5]
Molecular Weight	301.34 g/mol	[4][5]
pKa (Tertiary Amine)	-8.1 (Estimated based on Morphine)	[6][7]
XLogP3 (Computed)	-0.4	[4]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Slightly soluble in DMSO and Methanol (with heating)	[8]
Appearance	Commercially available as a solution in methanol	[9]
Storage	Freeze (-20°C)	[2][8]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of **10-Hydroxymorphine** in a research setting. The following protocols are representative methodologies based on established chemical transformations and analytical techniques for morphine and its derivatives.

Synthesis Protocol: Chromic Acid Oxidation of Codeine

10-Hydroxymorphine can be synthesized from morphine precursors. A common route involves the oxidation of codeine to 10-Hydroxycodeine, followed by O-demethylation. This protocol is based on the well-documented "cold chromic acid oxidation" method.^[10]

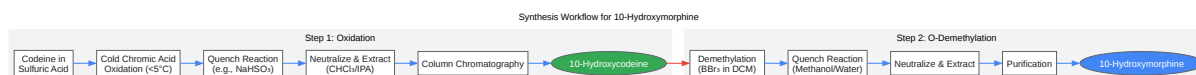
Step 1: Oxidation of Codeine to 10-Hydroxycodeine

- **Dissolution:** Dissolve Codeine (1.0 eq) in a solution of dilute sulfuric acid at a temperature maintained between 0-5°C using an ice bath.
- **Preparation of Oxidant:** Separately, prepare the chromic acid reagent by dissolving chromium trioxide (CrO₃) in distilled water, followed by the slow addition of concentrated sulfuric acid while cooling.
- **Oxidation Reaction:** Add the chromic acid solution dropwise to the stirred codeine solution. The temperature of the reaction mixture must be strictly maintained below 5°C to prevent over-oxidation and side-product formation.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (codeine) is consumed.
- **Quenching:** Quench the reaction by the careful addition of a reducing agent, such as sodium bisulfite or isopropyl alcohol, until the orange color of Cr(VI) is no longer present.
- **Neutralization & Extraction:** Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the crude product. Extract the aqueous layer multiple times with an organic solvent mixture, such as chloroform/isopropanol.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude 10-Hydroxycodeine using column chromatography.

Step 2: O-Demethylation to **10-Hydroxymorphine**

- **Reaction Setup:** Dissolve the purified 10-Hydroxycodeine (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

- Demethylation: Cool the solution to 0°C and add a demethylating agent, such as boron tribromide (BBr₃), dropwise.
- Reaction & Quenching: Allow the reaction to proceed to completion as monitored by TLC. Carefully quench the reaction by the slow addition of methanol, followed by water.
- Workup & Purification: Neutralize the mixture and extract the product as described in Step 1. Purify the final **10-Hydroxymorphine** product via column chromatography or preparative HPLC.



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Synthesis Workflow for **10-Hydroxymorphine**

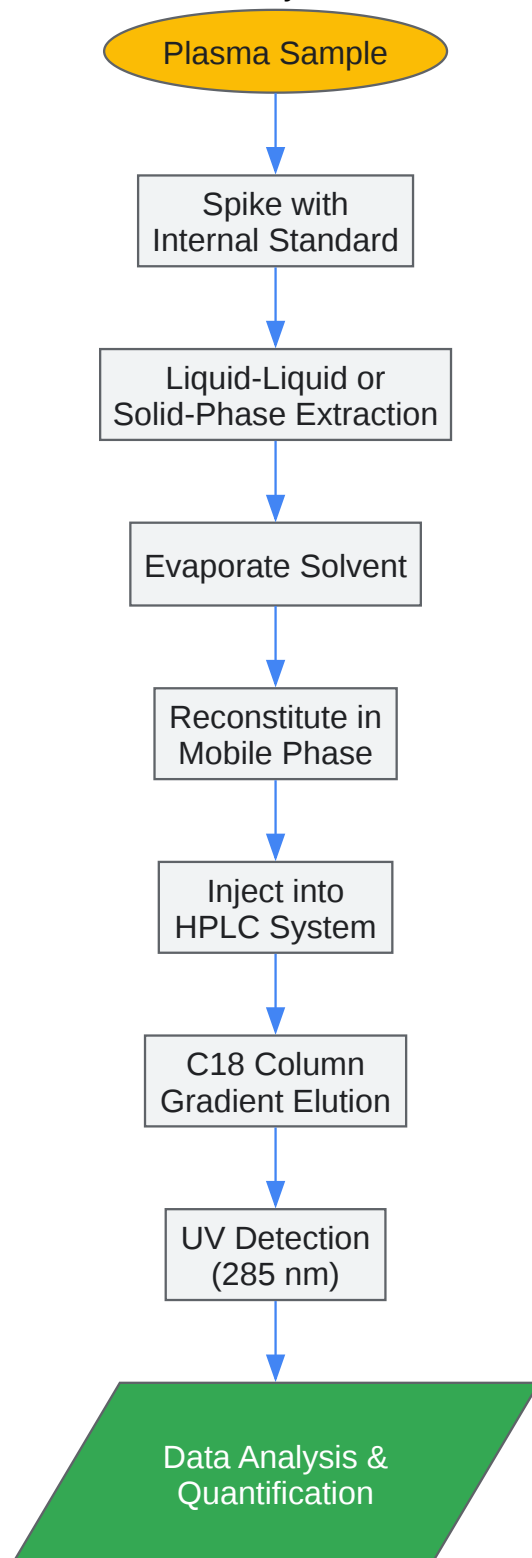
Analytical Protocol: HPLC-UV Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of **10-Hydroxymorphine**, adapted from established methods for analyzing morphine and its impurities.^{[11][12][13]}

- Instrumentation:
 - HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase A: 10 mM Ammonium Acetate or Potassium Phosphate buffer, pH adjusted to 4.0.
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient Elution: A typical gradient might start at 5% B, increasing to 40% B over 15 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 285 nm (characteristic for the morphine chromophore).[14]
- Injection Volume: 10 µL.
- Sample Preparation (from Plasma):
 - Spiking: Spike 0.5 mL of plasma with an internal standard.
 - Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix. For LLE, add 0.5 mL of a basic buffer (e.g., borate buffer pH 9) and extract with 6 mL of a chloroform:isopropanol (9:1 v/v) mixture.
 - Evaporation & Reconstitution: Vortex and centrifuge the mixture. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
- Calibration and Quantification:
 - Prepare a series of calibration standards by spiking blank matrix with known concentrations of **10-Hydroxymorphine**.
 - Process the standards and samples using the described extraction procedure.
 - Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Determine the concentration of unknown samples from this curve.

HPLC-UV Analysis Workflow



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HPLC-UV Analysis Workflow

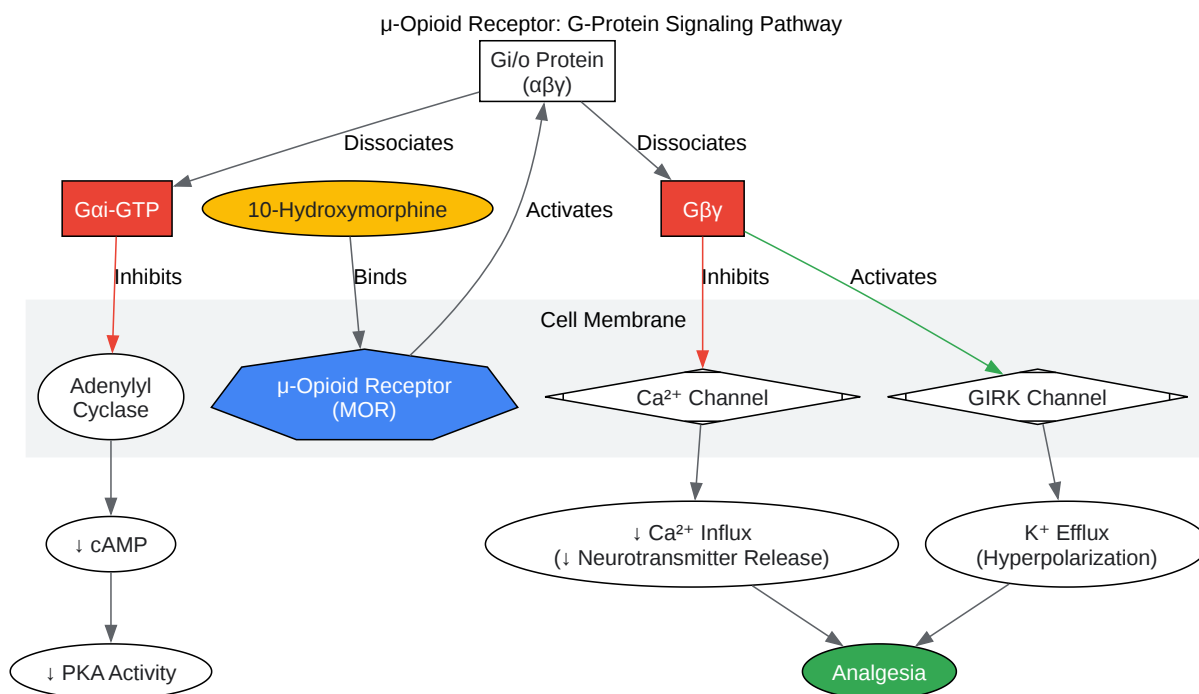
Signaling Pathways

As a derivative of morphine with confirmed opioid activity, **10-Hydroxymorphine** is presumed to exert its effects primarily through the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3] The downstream signaling cascade is complex, involving two principal pathways: the canonical G-protein pathway responsible for analgesia and the β -arrestin pathway, which mediates receptor desensitization and contributes to side effects.

G-Protein Mediated Signaling Pathway

This pathway is the primary mechanism for opioid-induced analgesia.

- **Receptor Activation:** **10-Hydroxymorphine** binds to the extracellular domain of the MOR.
- **G-Protein Coupling:** This binding induces a conformational change in the receptor, promoting the coupling of an intracellular inhibitory G-protein (G_i/o).
- **GDP-GTP Exchange:** The $G_{\alpha i}$ subunit releases Guanosine Diphosphate (GDP) and binds Guanosine Triphosphate (GTP), causing the $G_{\alpha i}$ -GTP and $G_{\beta\gamma}$ subunits to dissociate from each other and the receptor.
- **Downstream Effectors:**
 - $G_{\alpha i}$ -GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA).
 - $G_{\beta\gamma}$: Modulates ion channels by activating G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.
- **Analgesic Effect:** The combined effect of neuronal hyperpolarization and reduced neurotransmitter release (e.g., substance P, glutamate) dampens the transmission of pain signals, resulting in analgesia.



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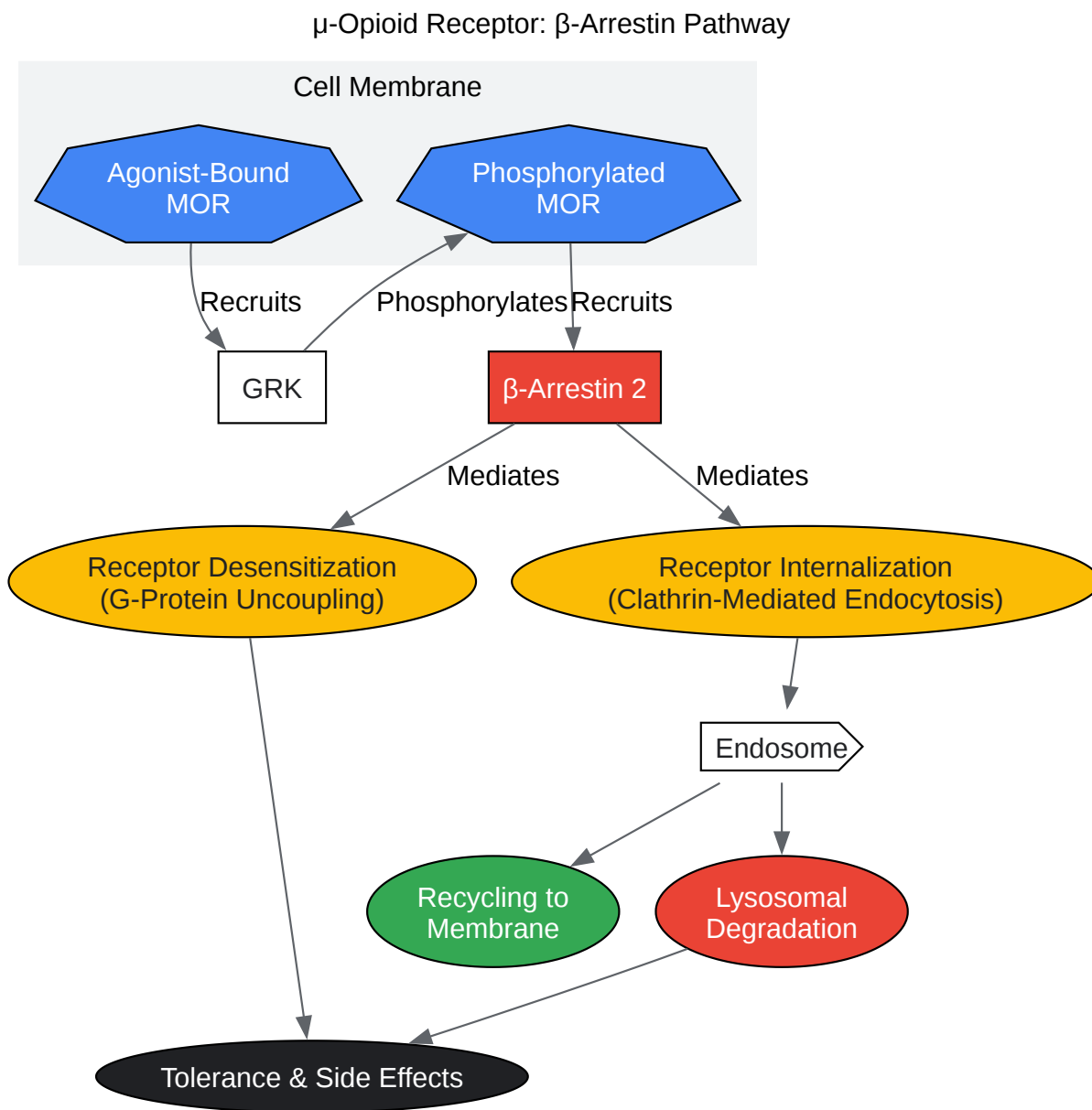
μ -Opioid Receptor: G-Protein Signaling Pathway

β -Arrestin Mediated Signaling Pathway

This pathway is critical for receptor regulation and is implicated in tolerance and certain side effects.

- **Receptor Phosphorylation:** Upon prolonged or intense agonist binding, G-protein-coupled receptor kinases (GRKs) are recruited to the MOR and phosphorylate serine and threonine residues on its intracellular tail.

- **β-Arrestin Recruitment:** The phosphorylated receptor serves as a docking site for β-arrestin proteins (primarily β-arrestin 2).
- **Receptor Desensitization:** The binding of β-arrestin sterically hinders the G-protein from coupling to the receptor, effectively uncoupling it from the canonical signaling pathway and leading to acute desensitization.
- **Receptor Internalization:** β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2. This initiates the internalization of the receptor into endosomes.
- **Receptor Fate:** Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for lysosomal degradation (downregulation). This β-arrestin-mediated process is a key mechanism underlying the development of opioid tolerance.



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μ -Opioid Receptor: β -Arrestin Pathway

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